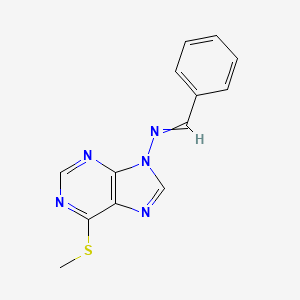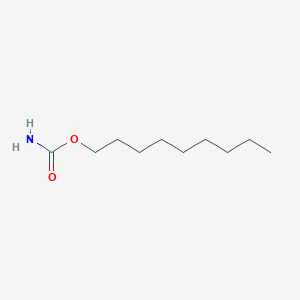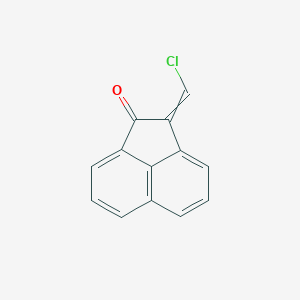
2-(Chloromethylidene)acenaphthylen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethylidene)acenaphthylen-1(2H)-one is a chemical compound that belongs to the class of acenaphthylene derivatives. Acenaphthylene is a polycyclic aromatic hydrocarbon with a tricyclic structure, which is often used as a building block for various organic semiconductors . The compound this compound is characterized by the presence of a chloromethylidene group attached to the acenaphthylene core, making it a unique and interesting molecule for various chemical reactions and applications.
準備方法
The synthesis of 2-(Chloromethylidene)acenaphthylen-1(2H)-one typically involves the reaction of acenaphthylene with chlorinating agents under specific conditions. One common method involves the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at low temperatures to prevent unwanted side reactions .
化学反応の分析
2-(Chloromethylidene)acenaphthylen-1(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines, thiols, or alcohols. Common reagents for these reactions include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chloromethylidene group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate would yield a carboxylic acid derivative.
科学的研究の応用
2-(Chloromethylidene)acenaphthylen-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It can be used as a scaffold for the synthesis of bioactive molecules with potential therapeutic applications.
Material Science: The compound is used in the development of advanced materials with specific electronic, optical, and mechanical properties.
作用機序
The mechanism of action of 2-(Chloromethylidene)acenaphthylen-1(2H)-one depends on its specific application. In organic electronics, the compound’s π-conjugated system allows for efficient charge transport and light emission. The chloromethylidene group can participate in various chemical reactions, enabling the modification of the compound’s electronic properties.
In medicinal chemistry, the compound can interact with specific molecular targets, such as enzymes or receptors, through various non-covalent interactions (e.g., hydrogen bonding, π-π stacking, and hydrophobic interactions). These interactions can modulate the activity of the target, leading to potential therapeutic effects.
類似化合物との比較
2-(Chloromethylidene)acenaphthylen-1(2H)-one can be compared with other acenaphthylene derivatives, such as:
Acenaphthylene: The parent compound, which lacks the chloromethylidene group.
Acenaphthene: A saturated derivative of acenaphthylene, which is used as a precursor for the synthesis of various chemicals and materials.
Cyclopenta[fg]acenaphthylene: A derivative with a fused cyclopentane ring, which exhibits unique electronic properties and aromaticity.
The uniqueness of this compound lies in the presence of the chloromethylidene group, which imparts distinct reactivity and electronic properties to the compound, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
13152-83-5 |
|---|---|
分子式 |
C13H7ClO |
分子量 |
214.64 g/mol |
IUPAC名 |
2-(chloromethylidene)acenaphthylen-1-one |
InChI |
InChI=1S/C13H7ClO/c14-7-11-9-5-1-3-8-4-2-6-10(12(8)9)13(11)15/h1-7H |
InChIキー |
RPFYLZKMBJGMLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C(=CCl)C(=O)C3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


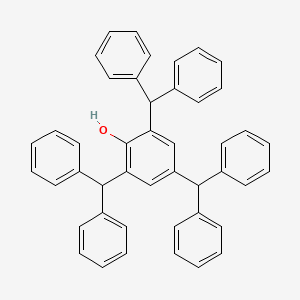
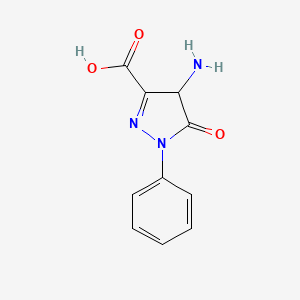
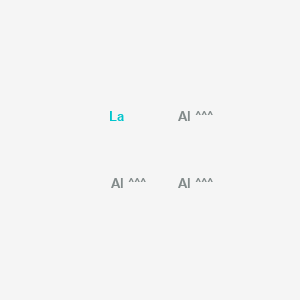

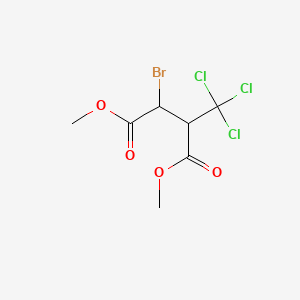
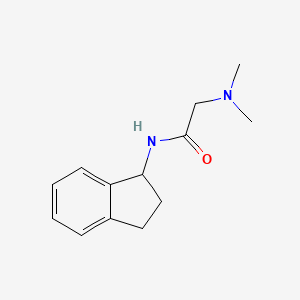
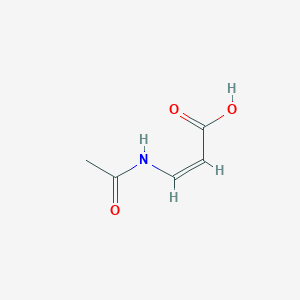
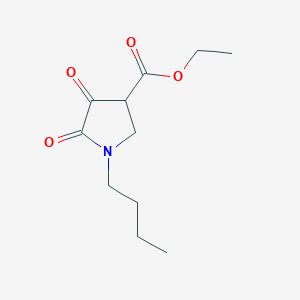
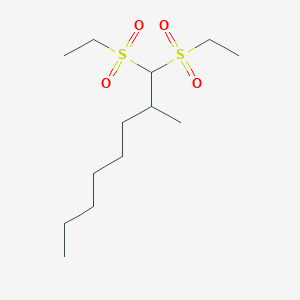
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)

